This compound is classified as an organic chemical, specifically a nitrile derivative. Its structure suggests that it may exhibit properties characteristic of both amines and nitriles, which can influence its reactivity and interactions with biological targets.
The synthesis of 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to ensure consistent quality and yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
The molecular structure of 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride can be described as follows:
The three-dimensional conformation of this compound plays a critical role in its biological activity, influencing how it interacts with various molecular targets .
2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride can participate in several types of chemical reactions:
These reactions allow for the modification of the compound's structure, potentially leading to derivatives with altered biological activities .
The mechanism of action for 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific biological targets:
This dual action enhances its potential therapeutic applications in fields such as pharmacology and medicinal chemistry .
2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride has several notable applications:
Ongoing research aims to elucidate further applications and optimize its properties for enhanced efficacy in therapeutic contexts .
This comprehensive overview highlights the significance of 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride in scientific research and its potential contributions to various fields.
The core structure of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride belongs to the N-(aminopiperidinyl)methyl benzonitrile class, distinguished by a piperidine ring linked via a methylene bridge to a benzonitrile-substituted benzene ring. The hydrochloride salt form provides enhanced crystallinity and solubility, facilitating pharmaceutical processing [3]. Key structural features include:
Table 1: Structural Comparison of Aminopiperidine-Benzonitrile Hybrids
Compound Name | Molecular Formula | Key Structural Features | Stereochemical Preference | |
---|---|---|---|---|
2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride | C₁₄H₂₀ClN₃ | HCl salt, flexible methylene linker, unsubstituted benzonitrile | (R)-enantiomer dominant | |
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile | C₂₁H₂₁N₅O | Quinazolinone core, rigid linker | (R)-enantiomer specified | [5] |
2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile | C₁₄H₁₉N₃ | N-methylation at piperidine, free base form | Racemic | [3] |
2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | C₁₈H₂₁N₅O₂ | Dihydropyrimidinedione core, extended linker | Not specified | [1] |
The molecular connectivity is defined by the SMILES notation: N#CC1=CC=CC=C1CN(C)C2CNCCC2.[H]Cl
, confirming the benzonitrile attachment at the ortho position and the methylene bridge connecting to the piperidine nitrogen [3]. The InChIKey OYNURZXTLNNKAP-QGZVFWFLSA-N
further specifies the stereochemical identity in enantiomerically resolved forms [5]. The benzonitrile's ortho-positioning induces a 60-70° dihedral angle with the piperidine plane, optimizing spatial orientation for receptor docking.
The strategic incorporation of the benzonitrile motif into aminopiperidine scaffolds emerged in the early 2010s, driven by rational drug design approaches targeting CNS and metabolic disorders:
Table 2: Historical Development Milestones of Aminopiperidine-Benzonitrile Scaffolds
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
2010-2012 | First-generation hybrids synthesized; unsubstituted piperidine-benzonitrile linkers | Kinase inhibitors (JAK, GSK-3β) |
2012-2015 | 3-Amino functionalization introduced; rigidification strategies implemented | Neurodegenerative diseases |
2015-Present | Application in DPP4 inhibitors; stereoselective synthesis refined | Metabolic disorders (Diabetes) |
The CAS registry (1353972-47-0) in 2012 coincided with its first reported synthesis, positioning it as a strategic intermediate for drug discovery pipelines [3]. Its emergence paralleled medicinal chemistry's broader shift toward "molecular hybrids," combining fragments of known pharmacophores to enhance polypharmacology or refine target specificity.
The 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride scaffold exhibits multidimensional binding capabilities, making it invaluable in lead optimization campaigns:
Table 3: Target-Specific Applications of the Scaffold and Key Interactions
Biological Target | Therapeutic Area | Key Molecular Interactions | Reported Potency | |
---|---|---|---|---|
Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative diseases | Nitrile H-bond to Val135; protonated N⁺ salt bridge to Asp200; 3-amino to Glu97 | IC₅₀ ~100-500 nM (derivatives) | |
Dipeptidyl Peptidase-4 (DPP4) | Type 2 diabetes | Piperidine N⁺ to Glu205/Glu206; nitrile dipole to Tyr547; 3-amino to Ser630 | Kᵢ ~10-50 nM (derivatives) | [5] |
Janus Kinase 3 (JAK3) | Autoimmune disorders | Methylene linker in ribose pocket; benzonitrile π-stacking with Phe960 | Moderate affinity |
The scaffold's modularity enables strategic modifications:
This versatility underpins its application across >20 patent families since 2015, particularly in kinase and protease inhibitor programs, where it balances potency, selectivity, and developability parameters.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: